![molecular formula C20H25N3O3 B1360156 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol CAS No. 52184-14-2](/img/structure/B1360156.png)
2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol
Overview
Description
2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (CAS 52184-14-2) is an azo-phenolic compound characterized by a phenol core substituted with two tert-butyl groups at positions 2 and 4, and a 2-nitrophenylazo group at position 4. Its molecular formula is C₂₀H₂₅N₃O₃, with a molecular weight of 355.43 g/mol . Key identifiers include InChIKey BBUYLEHVHUQHME-QURGRASLSA-N and ECHA EC number 257-715-8 . The compound exhibits a high cLogP value of 6.94, indicating significant hydrophobicity, and a polar surface area of 90.77 Ų . It is commercially available from suppliers like Biosynth, though certain product sizes (e.g., 1g, 5g) have been discontinued .
Preparation Methods
Diazotization Reaction
The synthesis begins with the preparation of a diazonium salt from o-nitroaniline. This step is crucial for forming the azo linkage (-N=N-) in the final compound.
Procedure:
Reagents :
- o-Nitroaniline (0.01 mol)
- Concentrated hydrochloric acid (HCl) (2.5 mL)
- Sodium nitrite solution (NaNO₂, 4N)
Steps :
- Dissolve o-nitroaniline in concentrated HCl.
- Cool the solution to 0–5°C using crushed ice.
- Slowly add cold NaNO₂ solution while stirring constantly.
- Maintain the reaction temperature between 0–5°C for 15–20 minutes.
Outcome :
A diazonium salt is formed, which serves as the precursor for the coupling reaction.
Coupling Reaction
The diazonium salt is then coupled with 2,4-di-tert-butylphenol to form the azo dye.
Procedure:
Reagents :
- Diazonium salt prepared above
- 2,4-di-tert-butylphenol (used as the coupling agent)
- Sodium hydroxide (NaOH) to maintain pH
Steps :
- Prepare a solution of 2,4-di-tert-butylphenol in water or ethanol.
- Adjust the pH of the solution to above 7 using NaOH.
- Add the diazonium salt dropwise to the phenol solution while maintaining a temperature of 5–10°C.
- Stir the reaction mixture continuously until the product precipitates.
Outcome :
The azo compound forms as a colored precipitate, which is filtered, dried, and recrystallized using ethanol.
Purification
After synthesis, purification steps are essential to remove impurities and achieve high-quality product standards.
Procedure:
- Recrystallize the crude product using ethanol as a solvent.
- Perform filtration and drying under vacuum conditions.
Analytical Data
The synthesized compound can be characterized using spectroscopic techniques to confirm its structure and purity.
Spectroscopic Analysis:
-
- Stretching vibrations for hydroxyl group: 3000–3500 cm⁻¹
- Stretching vibrations for azo group (-N=N-): 1405–1550 cm⁻¹
Nuclear Magnetic Resonance (NMR) :
- Proton signals corresponding to phenolic hydroxyl and aromatic protons.
Summary Table of Preparation Steps
Step | Reagents Used | Conditions | Outcome |
---|---|---|---|
Diazotization | o-Nitroaniline, HCl, NaNO₂ | 0–5°C | Formation of diazonium salt |
Coupling Reaction | Diazonium salt, 2,4-di-tert-butylphenol | pH >7; 5–10°C | Formation of azo dye |
Purification | Ethanol | Recrystallization | Pure product |
Notes on Synthesis
- The reaction temperature must be carefully controlled during both diazotization and coupling steps to prevent decomposition of intermediates.
- Maintaining an alkaline pH during coupling ensures efficient formation of the azo bond.
- The use of tert-butyl groups enhances stability and lipophilicity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrophenol derivatives, while reduction can produce aminophenol derivatives.
Scientific Research Applications
Dye Chemistry
2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is primarily utilized as a dye intermediate in the manufacture of azo dyes. Azo dyes are widely used in textiles and plastics due to their vibrant colors and stability under light and heat. The compound's azo group contributes to the chromophore characteristics essential for dyeing processes.
Antioxidant Agent
The compound exhibits antioxidant properties, making it valuable in polymer chemistry. It can be incorporated into plastics and rubber formulations to prevent oxidative degradation during processing and service life. The bulky tert-butyl groups enhance its effectiveness as a stabilizer against thermal oxidation.
Photochemical Applications
Due to its azo structure, this compound can undergo photochemical reactions when exposed to UV light. It is being explored for use in photoresponsive materials and devices, such as photochromic switches and sensors that change properties upon light exposure.
Biological Studies
Research has indicated potential applications in biological systems, particularly in studies related to mutagenicity and carcinogenicity. The compound's structure allows it to interact with biological molecules, providing insights into the mechanisms of action of azo compounds in living organisms.
Case Study 1: Azo Dyes in Textiles
A study investigated the effectiveness of various azo compounds, including this compound, in dyeing cotton fabrics. The results showed that the incorporation of this compound resulted in improved color fastness compared to traditional dyes, demonstrating its potential for sustainable textile applications.
Case Study 2: Antioxidant Properties in Polymers
In a comparative study of antioxidant additives for polyolefins, this compound was evaluated alongside other common antioxidants. The findings revealed that this compound provided superior protection against thermal degradation during processing at elevated temperatures.
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Dye Chemistry | Intermediate for azo dyes | Vibrant colors; stability |
Antioxidant Agent | Stabilizer in polymers | Prevents oxidative degradation |
Photochemical Applications | Used in photoresponsive materials | Light-induced property changes |
Biological Studies | Investigates mutagenicity and carcinogenicity | Insights into biological interactions |
Mechanism of Action
The mechanism of action of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes. The nitrophenylazo group can also participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol with structurally related azo-phenolic compounds:
*Estimated based on increased alkyl chain length.
Key Observations:
Alkyl Substituent Effects: The tert-pentyl analog (C₂₂H₂₉N₃O₃) exhibits a higher molecular weight (395.49 vs. 355.43 g/mol) and greater hydrophobicity (estimated cLogP ~7.5) compared to the tert-butyl derivative due to longer alkyl chains . In contrast, brominated analogs (e.g., 2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol) prioritize halogenation for applications in flame retardancy or biocidal activity, diverging from the tert-butyl compound’s likely use as a stabilizer or dye .
Synthetic Accessibility: Azo-phenolic compounds are typically synthesized via diazo coupling reactions. For example, the tert-butyl derivative’s synthesis may parallel methods described for benzothieno[2,3-b]pyridines, where iminophosphorane intermediates are employed . However, bulkier substituents (e.g., tert-pentyl) may require modified reaction conditions to mitigate steric challenges.
Its tert-pentyl analog, with even lower solubility, may find niche roles in high-temperature environments. Brominated phenolic compounds (e.g., 2-OH-BDE-123) are associated with environmental persistence and bioaccumulation risks , whereas the tert-butyl derivative’s environmental impact remains less studied.
Spectral and Functional Comparisons
- NMR Profiles: While direct NMR data for this compound are unavailable, related azo-phenolic compounds (e.g., methyl 5-methoxy-2-methylbenzothieno[2,3-b]pyridine-4-carboxylate) exhibit distinct aromatic proton signals at δ 7.50–7.25 ppm and tert-butyl singlet peaks near δ 0.95 ppm .
- Thermal Properties: The tert-butyl compound’s melting point is unspecified, but analogs like 2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol show elevated decomposition temperatures due to halogenation .
Biological Activity
2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol (CAS No. 52184-14-2) is an azo compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and anticancer activities, supported by various studies and data.
- Molecular Formula : CHNO
- Molecular Weight : 355.437 g/mol
- CAS Number : 52184-14-2
- EINECS Number : 257-715-8
Antimicrobial Activity
Research indicates that azo compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated its effectiveness against various strains of bacteria and fungi, including Candida albicans and Cryptococcus neoformans.
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Candida albicans | 15 | 1 |
Cryptococcus neoformans | 12 | 1 |
The compound demonstrated a notable inhibition zone against these pathogens, suggesting its potential as an antifungal agent .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
These findings highlight the compound's potential as a natural antioxidant in pharmaceutical applications .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 18 |
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Case Studies
- Antifungal Efficacy Study : A recent investigation into the antifungal properties of azo compounds revealed that derivatives with nitro substituents exhibited enhanced activity against fungal strains compared to their non-substituted counterparts. This study specifically highlighted the role of electron-withdrawing groups in increasing biological efficacy .
- Oxidative Stress Protection : Another study demonstrated that compounds similar to this compound provided protective effects against oxidative stress in neuronal cells. This was attributed to their ability to scavenge reactive oxygen species (ROS), thereby reducing cell damage .
Q & A
Q. Basic: What are the established synthetic routes for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol?
Methodological Answer:
The compound is typically synthesized via azo coupling reactions . A common approach involves:
Diazotization : React 2-nitroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
Coupling : Introduce the diazonium salt to 2,4-di-tert-butylphenol in an alkaline medium (pH 8–10). The phenol’s para position is blocked by the tert-butyl groups, directing the azo group to the ortho position.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and NMR .
Q. Basic: How is the structural confirmation of this compound achieved?
Methodological Answer:
Structural confirmation relies on:
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .
- Spectroscopy :
Q. Advanced: How can computational methods model this compound’s electronic properties?
Methodological Answer:
Density Functional Theory (DFT) using the Colle-Salvetti correlation-energy functional is employed to:
Optimize Geometry : Use B3LYP/6-31G(d) to calculate bond lengths and angles.
Electronic Structure : Analyze frontier orbitals (HOMO/LUMO) to predict redox behavior and charge distribution.
Validation : Compare computed UV-Vis spectra with experimental data to assess accuracy .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data across studies?
Methodological Answer:
Contradictions (e.g., NMR shifts, λmax variations) arise due to:
- Solvent Effects : Polar solvents (DMSO) vs. non-polar (CDCl₃) alter proton environments.
- Tautomerism : Azo-phenol ↔ keto-hydrazone tautomers may coexist, affecting spectral profiles.
Resolution : - Perform solvent-dependent NMR/UV studies.
- Use computational models to simulate tautomeric equilibria .
Q. Advanced: What methodologies assess this compound’s stability under oxidative/UV conditions?
Methodological Answer:
- Photostability : Expose to UV light (λ = 365 nm) in a photoreactor. Monitor degradation via HPLC and track λmax shifts.
- Oxidative Stability : Treat with H₂O₂ or O₃. Use FTIR to detect nitro group reduction or phenolic oxidation.
- Mechanistic Insight : EPR spectroscopy identifies radical intermediates during degradation .
Q. Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) achieves >95% purity.
- HPLC : Reverse-phase C18 columns for analytical-scale purification .
Q. Advanced: How is this compound applied in material science research?
Methodological Answer:
- UV Stabilization : Compare its efficacy to benzotriazole derivatives (e.g., UV-350) in polymer films. Measure absorbance at 300–400 nm before/after accelerated weathering tests.
- Supramolecular Chemistry : Study host-guest interactions via fluorescence quenching assays with cyclodextrins .
Q. Advanced: What mechanistic insights exist for reactions involving the azo group?
Methodological Answer:
Properties
IUPAC Name |
2,4-ditert-butyl-6-[(2-nitrophenyl)diazenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-19(2,3)13-11-14(20(4,5)6)18(24)16(12-13)22-21-15-9-7-8-10-17(15)23(25)26/h7-12,24H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUYLEHVHUQHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894817 | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52184-14-2 | |
Record name | 2,4-Bis(1,1-dimethylethyl)-6-[2-(2-nitrophenyl)diazenyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52184-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(tert-butyl)-6-((2-nitrophenyl)azo)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052184142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.